N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine

Description

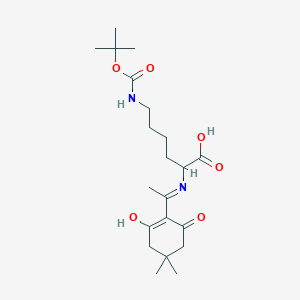

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine (CAS: 1272754-85-4) is a specialized lysine derivative used in peptide synthesis. Its molecular formula is C₂₁H₃₄N₂O₆, with a molecular weight of 410.50 g/mol . The compound features two orthogonal protecting groups:

- N-alpha: A 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is stable under acidic and basic conditions but removable via hydrazine treatment .

- Nepsilon: A tert-butyloxycarbonyl (Boc) group, which is acid-labile (cleaved with trifluoroacetic acid) .

This derivative is critical for synthesizing peptides requiring selective side-chain modifications, such as site-specific methylation or conjugation .

Properties

Molecular Formula |

C21H34N2O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27) |

InChI Key |

MRUZKDZPORXJLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Origin of Product |

United States |

Preparation Methods

General Preparation Methods for Related Compounds

Preparation methods for compounds like N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-L-lysine typically involve peptide synthesis techniques. These methods often include:

- Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the amino acid to a solid support, followed by sequential addition of other amino acids. Protecting groups like Boc are used to prevent unwanted reactions during synthesis.

- Solution-Phase Peptide Synthesis: This method involves synthesizing peptides in solution, which can be more flexible for certain modifications but may require more purification steps.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H34N2O6 |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 1272754-98-9 |

| Purity Limit | ≥ 99 % (HPLC) |

| Melting Point | 157-163 °C |

| Optical Rotation | [a]D20 = 8.7 ± 1º (C=1 in MeOH) |

Challenges and Considerations

- Availability: The compound is listed as discontinued by some suppliers, indicating limited availability or production.

- Purification: Given its complex structure, purification may involve multiple steps, including chromatography techniques like HPLC.

- Storage: It should be stored at 0-8 °C to maintain stability.

Chemical Reactions Analysis

Protective Group Chemistry

The compound’s reactivity is governed by its orthogonal protective groups:

-

Dde Group : The 4,4-dimethyl-2,6-dioxocyclohexylidene moiety acts as a ketone-based protecting group. It undergoes selective cleavage via nucleophilic hydrazinolysis, releasing the free α-amino group without affecting the Boc-protected ε-amino group .

-

Boc Group : Stable under basic conditions but cleaved under acidic environments (e.g., TFA), enabling sequential deprotection strategies .

Coupling Reactions

The compound participates in standard peptide bond formation via carbodiimide-mediated activation (e.g., DCC or EDC):

Steric hindrance from the bulky Dde group limits undesired side reactions at the α-amino position, ensuring regioselectivity .

Deprotection Sequences

-

Dde Removal :

Hydrazine selectively targets the Dde group, forming a hydrazone intermediate that decomposes to release the α-amino group : -

Boc Removal :

Acidolysis with TFA liberates the ε-amino group for subsequent functionalization :

Stability and Side Reactions

The compound exhibits notable stability under:

-

Basic Conditions : Intact Boc and Dde groups at pH 8–10.

-

Oxidative Environments : Resists peroxide-mediated degradation due to the electron-withdrawing dioxocyclohexylidene group .

Observed Side Reactions :

-

Racemization : Minimal (<1%) under standard coupling conditions due to the D-configuration of lysine .

-

Incomplete Deprotection : Residual Dde groups may persist if hydrazine concentration or reaction time is insufficient .

Bioconjugation

The ε-amino group, post-Boc removal, facilitates site-specific labeling with fluorescent dyes or cytotoxic agents via NHS ester chemistry :

Antibody-Drug Conjugates (ADCs)

Serves as a linker in ADCs, where controlled cleavage (e.g., via lysosomal enzymes) releases payloads .

Comparative Reactivity Table

Research Advancements

Recent studies highlight its role in:

-

Enzyme-Resistant Peptides : Enhanced proteolytic stability due to steric shielding by the Dde group .

-

Dual-Drug Conjugates : Sequential deprotection enables attachment of two distinct therapeutic agents .

This compound’s versatile reactivity profile and orthogonal protection make it a cornerstone in synthetic biochemistry, particularly for applications requiring precise spatial and temporal control over molecular assembly.

Scientific Research Applications

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of various biochemical reagents and materials

Mechanism of Action

The mechanism of action of N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine involves its ability to protect the lysine side chain during peptide synthesis. The protecting group provides steric hindrance, preventing unwanted reactions and ensuring the correct assembly of peptide chains. This enhances the stability and solubility of the compound, making it easier to handle in various chemical processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

Biological Activity

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is a compound of significant interest in biochemical research and pharmaceutical development due to its unique structural properties and potential applications. This article synthesizes current knowledge regarding its biological activity, highlighting key research findings, applications, and case studies.

- IUPAC Name : (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-(tert-butoxycarbonylamino)hexanoic acid

- Molecular Formula : C21H34N2O6

- Molecular Weight : 402.5 g/mol

- CAS Number : 1272754-98-9

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Pharmaceutical Applications

- Drug Development : The compound is being investigated for its potential in developing new medications, particularly in pain management and anti-inflammatory therapies. Its ability to enhance drug bioavailability through steric protection from enzymatic degradation is noteworthy .

- Peptide Synthesis : It serves as a valuable building block in solid-phase peptide synthesis (SPPS), where it aids in the synthesis of peptides with improved stability and solubility .

2. Biochemical Research

- Enzyme Interactions : Research indicates that the compound can modulate enzyme activities, making it useful for studying metabolic pathways and enzyme kinetics. Its incorporation into peptides can influence their interaction with biological targets .

- Metabolic Studies : The compound's structural features allow for investigations into metabolic processes, particularly those involving lysine derivatives and their roles in cellular functions .

3. Agricultural Chemistry

- The compound is also being explored for its potential applications in agrochemicals, particularly in developing safer pesticides and herbicides that minimize environmental impact .

Case Studies

Several studies have highlighted the efficacy of this compound:

Q & A

How should researchers design a synthesis protocol for N-α-Dde-N-ε-Boc-D-lysine, considering orthogonal protection strategies?

Basic Question

The synthesis involves sequential protection of lysine’s α- and ε-amino groups. First, the ε-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a basic solvent (e.g., THF/water) . The α-amino group is then protected with the base-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group via condensation with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl chloride in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base . Critical parameters include reaction time (48–60 hours at room temperature) and purification via reversed-phase HPLC to isolate the product .

What analytical methods are recommended to confirm the structural integrity of N-α-Dde-N-ε-Boc-D-lysine?

Basic Question

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z 532.63 for C₃₁H₃₆N₂O₆) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify Dde (δ ~1.2 ppm for cyclohexylidene methyl groups) and Boc (δ ~1.4 ppm for tert-butyl) .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water gradients; retention time shifts indicate incomplete protection .

How do the Dde and Boc groups enable orthogonal deprotection in peptide synthesis?

Basic Question

The Boc group (ε-position) is removed with trifluoroacetic acid (TFA, 20–50% in DCM), while the Dde group (α-position) is cleaved selectively with 2% hydrazine hydrate in DMF . This orthogonality allows sequential deprotection: Boc removal first under acidic conditions, followed by Dde cleavage under basic conditions without affecting other Fmoc-protected residues .

What are the challenges in preventing Dde group migration during solid-phase peptide synthesis (SPPS)?

Advanced Question

Dde can migrate to free lysine or ornithine side chains under prolonged basic conditions (e.g., piperidine treatment). To mitigate this:

- Use sterically hindered derivatives like ivDde (3-methylbutyl variant), which reduces migration by 80% compared to Dde .

- Limit exposure to base: Optimize Fmoc deprotection times (e.g., 5–10 minutes in 20% piperidine/DMF) .

- Monitor migration via MALDI-TOF MS after each coupling step .

How stable is the Dde group under common SPPS conditions, and how can stability be experimentally validated?

Advanced Question

Dde is stable to Fmoc deprotection (20% piperidine) but labile to hydrazine. To test stability:

Treat resin-bound peptide with piperidine (3 × 5 minutes), then analyze by LC-MS for Dde retention.

Validate hydrazine sensitivity: Incubate with 2% hydrazine/DMF (2 × 30 minutes) and confirm Dde removal via loss of UV absorbance at 280 nm .

For ivDde, stability improves further—no degradation observed after 24 hours in piperidine .

What strategies enable orthogonal deprotection when multiple protecting groups (e.g., Fmoc, Boc, Dde) are present?

Advanced Question

Design a hierarchy:

Remove Fmoc first with piperidine (20%, 5 minutes).

Cleave Boc with TFA (50%, 10 minutes).

Remove Dde/ivDde last with hydrazine (2%, 30 minutes) .

Critical Note : Avoid using Dde with acid-sensitive groups (e.g., tert-butyl esters), as TFA may partially cleave Dde .

How can researchers perform on-resin modifications after selective Dde removal?

Advanced Question

After Dde cleavage, the exposed ε-amino group can be functionalized:

Acylation : React with activated esters (e.g., NHS-fluorescein) in DMF/DIPEA (2 hours, RT) .

Biotinylation : Use biotin-PEG₄-NHS (1:3 molar ratio) in DMF, followed by capping with acetic anhydride .

Cyclization : Employ glutaraldehyde for intramolecular crosslinking (1 hour, RT) .

Validate modifications via LC-MS and FTIR for bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.